Lepimectin minor component

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

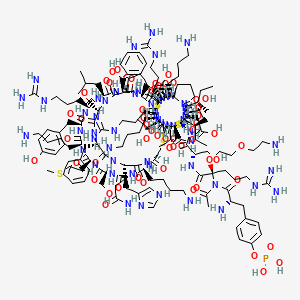

Lepimectin is a natural insecticide derived from the fermentation of Streptomyces species. It is a mixture of two components: lepimectin A3 and lepimectin A4. This compound is part of the milbemycin family, which is known for its potent insecticidal, acaricidal, and anthelmintic activities. Lepimectin is primarily used in agriculture to control a variety of pests, including thrips, mites, moths, and leaf-miners .

Vorbereitungsmethoden

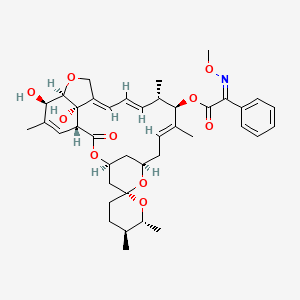

Synthetic Routes and Reaction Conditions: Lepimectin is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of ester bonds. The synthesis typically begins with the acid hydrolysis of a 5-hydroxyl protecting group, followed by a reaction with 2-methoxy-imino phenylacetic acid through a nucleophilic substitution (SN2) reaction. Finally, the 5-hydroxyl protecting group is removed to yield the final product .

Industrial Production Methods: Industrial production of lepimectin involves the controlled fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of lepimectin A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the active components .

Analyse Chemischer Reaktionen

Types of Reactions: Lepimectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its insecticidal properties or to create derivatives with different biological activities .

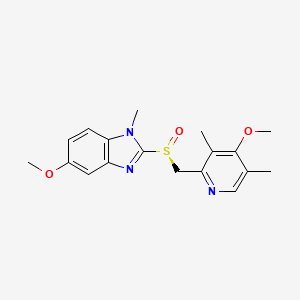

Common Reagents and Conditions: Common reagents used in the reactions involving lepimectin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like methoxyimino phenylacetic acid .

Major Products Formed: The major products formed from these reactions include various derivatives of lepimectin with modified functional groups. These derivatives can exhibit different levels of insecticidal activity and may be used for specific applications in agriculture and medicine .

Wissenschaftliche Forschungsanwendungen

Lepimectin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, lepimectin is used to study the effects of insecticides on various pests and their resistance mechanisms. In medicine, lepimectin and its derivatives are investigated for their potential use as antiparasitic agents. In industry, lepimectin is used in the development of new insecticides and acaricides for crop protection .

Wirkmechanismus

Lepimectin exerts its effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCl). This action leads to the activation of these channels, causing an influx of chloride ions into the nerve cells of insects. The resulting hyperpolarization of the nerve cells leads to paralysis and eventual death of the insect. The molecular targets of lepimectin include the GluCl channels, which are crucial for the normal functioning of the insect nervous system .

Vergleich Mit ähnlichen Verbindungen

Lepimectin is similar to other compounds in the milbemycin and avermectin families, such as milbemycin A3, milbemycin A4, and abamectin. These compounds share a common mechanism of action but differ in their molecular structures and specific biological activities. For example, milbemycin A3 and A4 are used as insecticides and acaricides, while abamectin is used for both agricultural and veterinary purposes. Lepimectin is unique in its specific combination of A3 and A4 components, which provides a distinct spectrum of activity against various pests .

Similar Compounds

- Milbemycin A3

- Milbemycin A4

- Abamectin

- Ivermectin

- Selamectin

These compounds are all part of the macrocyclic lactone family and are used for their potent insecticidal and anthelmintic properties .

Eigenschaften

CAS-Nummer |

1016160-53-4 |

|---|---|

Molekularformel |

C40H51NO10 |

Molekulargewicht |

705.8 g/mol |

IUPAC-Name |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |

InChI |

InChI=1S/C40H51NO10/c1-23-17-18-39(50-27(23)5)21-31-20-30(51-39)16-15-25(3)35(49-38(44)33(41-46-6)28-12-8-7-9-13-28)24(2)11-10-14-29-22-47-36-34(42)26(4)19-32(37(43)48-31)40(29,36)45/h7-15,19,23-24,27,30-32,34-36,42,45H,16-18,20-22H2,1-6H3/b11-10+,25-15+,29-14+,41-33-/t23-,24-,27+,30+,31-,32-,34+,35+,36+,39-,40+/m0/s1 |

InChI-Schlüssel |

ARIWUAYYZGKZQD-WLLLSCRYSA-N |

Isomerische SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)O[C@@H]1C |

Kanonische SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)OC1C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)